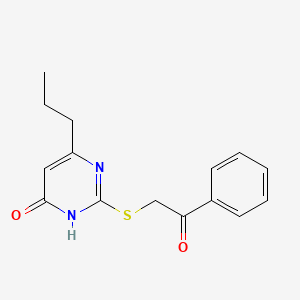

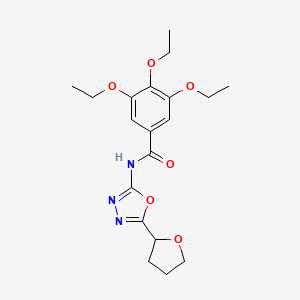

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves multi-step reactions, starting from key intermediates like 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, which reacts with ethyl 3-oxo-3-phenylpropanoate to produce various pyrimidine derivatives through cyclization and rearrangement processes (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another method involves reacting 5,6-disubstituted-2-thiouracils with (2-chloroethyl/propyl) amine/imide, yielding 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones (Attia, Kansoh, & El‐Brollosy, 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been confirmed through X-ray analysis, showcasing the structural integrity and arrangement of these compounds. For example, 4-Aryl-6-phenylpyrimidin-2(1H)-ones exhibit confirmed structures, offering insights into their molecular framework (Wu et al., 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization to form thieno[2,3-b]pyridines and Dimroth rearrangement to yield pyridothienopyrimidine derivatives. Such reactions demonstrate the chemical versatility and reactivity of pyrimidine derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of these compounds under various conditions. While specific data for "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one" are not available, related pyrimidine derivatives exhibit distinct physical properties that are essential for their practical applications.

Chemical Properties Analysis

Pyrimidine derivatives display a range of chemical properties, including antimicrobial activities and the ability to participate in diverse chemical reactions. These properties are indicative of their potential utility in pharmaceuticals and chemical synthesis. The antimicrobial potential, for example, has been explored in compounds with structural similarities, highlighting their relevance in developing new therapeutic agents (Attia, Kansoh, & El‐Brollosy, 2014).

科学的研究の応用

Corrosion Inhibition

Thiopyrimidine derivatives, including those similar in structure to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one," have been investigated for their corrosion inhibition properties. For example, Singh et al. (2016) found that certain thiopyrimidine derivatives act as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting a potential application of similar compounds in protecting metals from corrosion. This research indicates that thiopyrimidine derivatives can adsorb onto metal surfaces, behaving as mixed-type inhibitors with predominant control over the cathodic reaction, which could be relevant for the compound (Singh, Singh, & Quraishi, 2016).

Electrochemistry

The electrochemical behavior of thiopyrimidine derivatives, akin to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one," has been explored. For instance, Battistuzzi et al. (1994) investigated the electrochemical properties of dimethyl thiopyrimidine derivatives, revealing insights into their oxidation mechanisms and potential for forming complexes, which could imply interesting electrochemical applications for the compound in focus (Battistuzzi et al., 1994).

Anticancer Activity

Some thiopyrimidine derivatives have shown promising anticancer activities. Elsayed et al. (2012) synthesized new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and evaluated their efficacy against the human breast cancer MDA-MB231 cell line, suggesting that structurally related compounds might also possess significant anticancer properties. This highlights the potential biomedical applications of "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one" or its derivatives in cancer research (Elsayed, Jean-Claude, Butler, & Mostafa, 2012).

Heterocyclic Synthesis

The compound could serve as a precursor for synthesizing various heterocyclic compounds with significant biological and pharmacological activities. Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, indicating the versatility of thiopyrimidine derivatives in heterocyclic synthesis, which may extend to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one" (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

特性

IUPAC Name |

2-phenacylsulfanyl-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-2-6-12-9-14(19)17-15(16-12)20-10-13(18)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCEFCQEDUYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)